

# An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Dimethoxyacetophenone

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## Compound of Interest

Compound Name: 3',5'-Dimethoxyacetophenone

Cat. No.: B1266429

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## Introduction

**3',5'-Dimethoxyacetophenone** is an aromatic ketone that serves as a valuable building block in organic synthesis.<sup>[1]</sup> Its chemical structure, characterized by a phenyl ring substituted with two methoxy groups at the 3' and 5' positions and an acetyl group, makes it a versatile precursor for the synthesis of various pharmaceutical and fine chemical products.<sup>[1]</sup> A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in drug design and process chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of **3',5'-Dimethoxyacetophenone**, detailed experimental protocols for their determination, and a logical workflow for its characterization.

## Physicochemical Properties

The key physicochemical properties of **3',5'-Dimethoxyacetophenone** are summarized in the tables below, providing a consolidated reference for laboratory applications.

## General and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	180.20 g/mol	[2][3]
Appearance	White to off-white crystalline solid/powder	[1][4]
Odor	Faint, aromatic	[1]
Melting Point	33-34 °C	[5]
39-41 °C	[3]	
40-41 °C	[4]	
Boiling Point	290-291 °C	[5]
Refractive Index (n <sub>20/D</sub> )	1.543	[5]
Flash Point	>110 °C (>230 °F)	[3]
113 °C (closed cup)	[2][5]	

## Solubility Profile

Solvent	Solubility	Reference
Water	Insoluble	[1][3][4]
Ethanol	Moderately soluble	[1]
Methanol	Moderately soluble	[1]
Acetone	Moderately soluble	[1]
Ether	Soluble	[1]

## Spectroscopic Data

Technique	Key Data Points	Reference
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ (ppm): 7.084 (d), 6.646 (t), 3.829 (s), 2.565 (s)	[6]
$^{13}\text{C}$ NMR	Data not explicitly found in searches, but expected peaks for aromatic carbons, methoxy carbons, carbonyl carbon, and methyl carbon.	
Infrared (IR)	Specific spectrum not found, but characteristic peaks expected for C=O (ketone), C-O (methoxy), and aromatic C-H stretches.	
Mass Spectrometry (MS)	Specific spectrum not found, but molecular ion peak ( $\text{M}^+$ ) expected at $m/z$ 180.20.	

## Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **3',5'-Dimethoxyacetophenone**.

### Melting Point Determination (Thiele Tube Method)

Objective: To determine the temperature range over which **3',5'-Dimethoxyacetophenone** transitions from a solid to a liquid.

Materials:

- **3',5'-Dimethoxyacetophenone** sample
- Capillary tubes (sealed at one end)
- Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

- Calibrated thermometer (-10 to 360 °C)
- Bunsen burner or other heat source
- Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

- A small amount of the crystalline **3',5'-Dimethoxyacetophenone** is finely powdered.
- The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
- The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- The thermometer and attached capillary tube are inserted into the Thiele tube, with the thermometer bulb and sample immersed in the oil.
- The side arm of the Thiele tube is gently heated. The convection currents of the oil will ensure uniform heating.<sup>[5]</sup>
- The temperature is carefully monitored. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last crystal melts is recorded as the end of the melting range.
- The heating rate should be slow (1-2 °C per minute) near the expected melting point to ensure accuracy.<sup>[5]</sup>

## Boiling Point Determination (Fusion Tube Method)

Objective: To determine the temperature at which the vapor pressure of **3',5'-Dimethoxyacetophenone** equals the atmospheric pressure.

Materials:

- **3',5'-Dimethoxyacetophenone** sample

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thiele tube or an aluminum block heating apparatus
- Calibrated thermometer
- Heat source

#### Procedure:

- A small amount of liquid **3',5'-Dimethoxyacetophenone** (previously melted if solid) is placed in a fusion tube.
- A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[\[1\]](#)
- The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.
- As the liquid is heated, air trapped in the capillary tube will expand and escape as bubbles.
- Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[\[1\]](#)
- The heat source is then removed, and the liquid is allowed to cool.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[7\]](#)

## Solubility Determination

Objective: To qualitatively assess the solubility of **3',5'-Dimethoxyacetophenone** in various solvents.

#### Materials:

- **3',5'-Dimethoxyacetophenone** sample

- A range of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether)
- Small test tubes
- Spatula
- Vortex mixer (optional)

#### Procedure:

- Approximately 20-30 mg of **3',5'-Dimethoxyacetophenone** is placed into a clean, dry test tube.
- About 1 mL of the chosen solvent is added to the test tube.
- The mixture is vigorously agitated (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.
- The mixture is visually inspected to determine if the solid has dissolved completely.
- Observations are recorded as "soluble," "sparingly soluble," or "insoluble."

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure of **3',5'-Dimethoxyacetophenone**.

#### Procedure:

- Sample Preparation: Approximately 5-10 mg of **3',5'-Dimethoxyacetophenone** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean NMR tube. [\[8\]](#)
- Data Acquisition: The NMR tube is placed in the NMR spectrometer.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired according to the instrument's standard operating procedures.

- **Data Analysis:** The chemical shifts ( $\delta$ ), integration (for  $^1\text{H}$  NMR), and coupling patterns are analyzed to confirm the presence of the aromatic protons, methoxy groups, and the acetyl group, consistent with the structure of **3',5'-Dimethoxyacetophenone**.

### Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in **3',5'-Dimethoxyacetophenone**.

**Procedure:**

- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **3',5'-Dimethoxyacetophenone** is placed directly onto the ATR crystal of the IR spectrometer.
- **Data Acquisition:** The IR spectrum is recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Analysis:** The spectrum is analyzed for characteristic absorption bands corresponding to the ketone carbonyl ( $\text{C=O}$ ) stretch, the C-O stretches of the methoxy groups, and the C-H stretches of the aromatic ring and methyl group.

### Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of **3',5'-Dimethoxyacetophenone**.

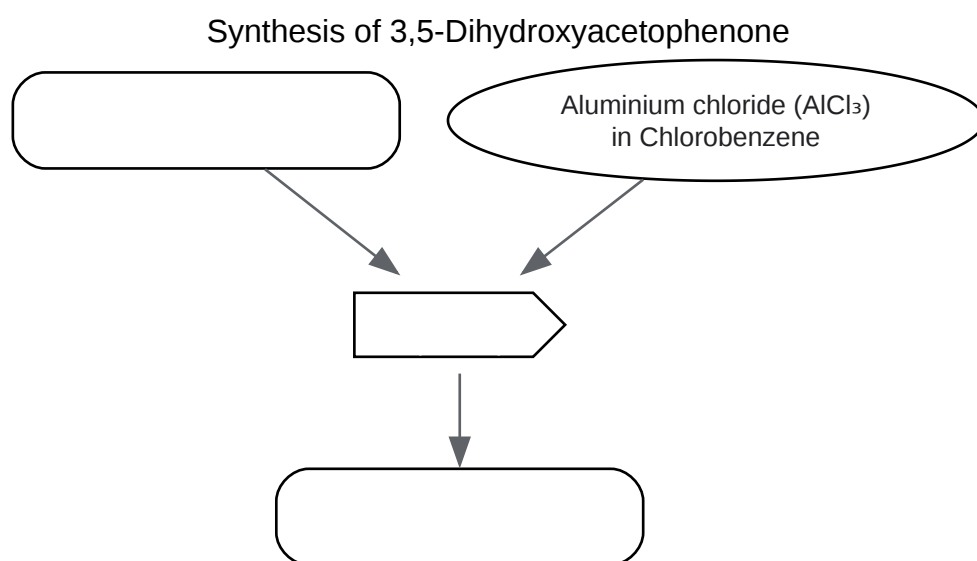
**Procedure:**

- **Sample Introduction:** A dilute solution of **3',5'-Dimethoxyacetophenone** in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization:** The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak ( $\text{M}^+$ ), which confirms the molecular weight, and any significant fragment ions that provide structural information.

## Visualizations

### Synthesis of 3,5-Dihydroxyacetophenone from 3',5'-Dimethoxyacetophenone

The following diagram illustrates a key synthetic application of **3',5'-Dimethoxyacetophenone**: its use as a starting material for the preparation of 3,5-Dihydroxyacetophenone through demethylation.



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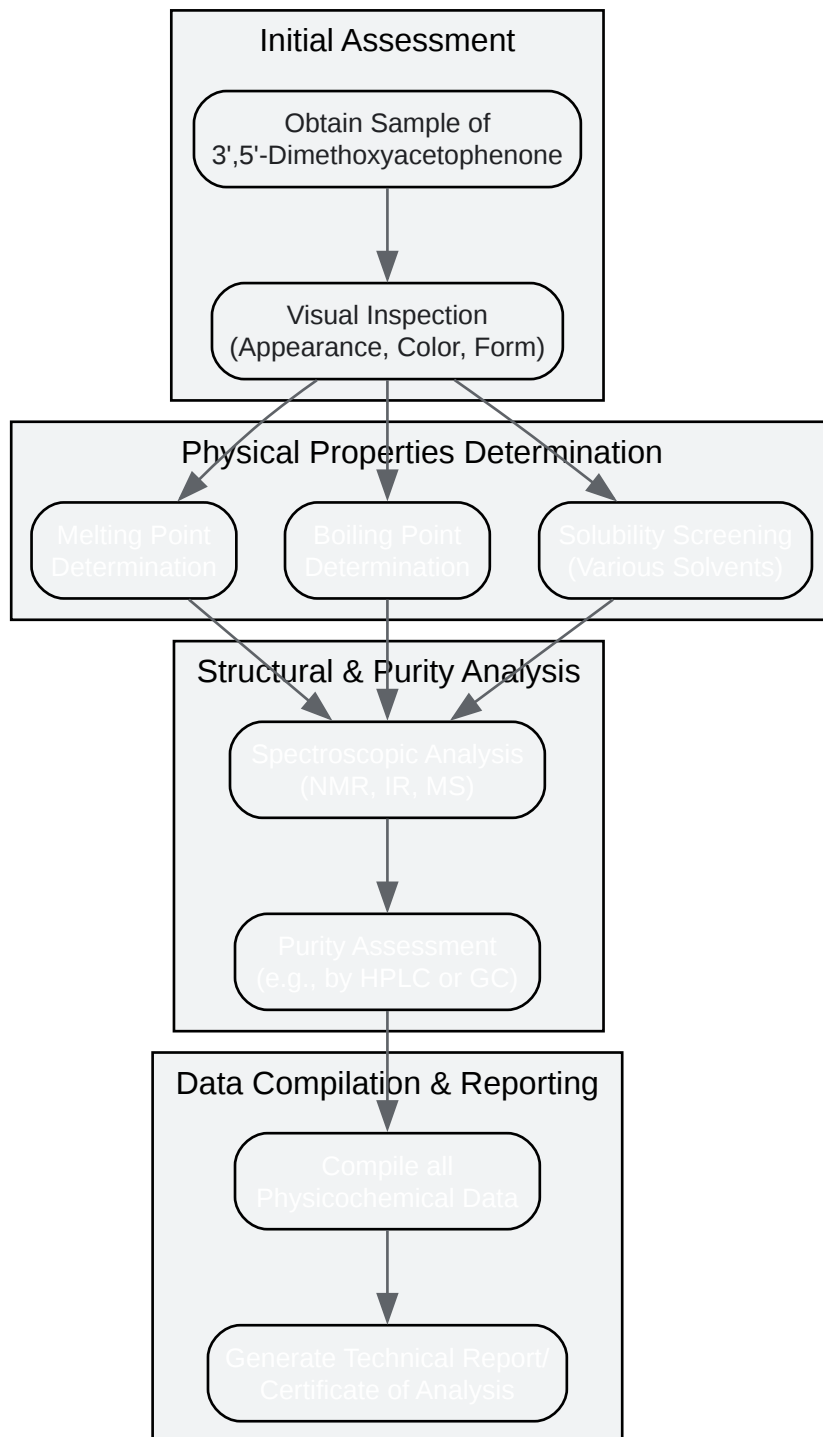
Caption: Synthetic pathway from **3',5'-Dimethoxyacetophenone**.

## Logical Workflow for Physicochemical Characterization

This diagram outlines a systematic workflow for the comprehensive physicochemical characterization of a chemical compound like **3',5'-Dimethoxyacetophenone**.



## Physicochemical Characterization Workflow

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)